2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid
Overview
Description
Preparation Methods
The synthesis of 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic acid involves several steps. One common method includes the reaction of 4-methylpiperidine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetic acid to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methylpiperidine-1-carbothioyl)sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions.
Scientific Research Applications
2-(4-Methylpiperidine-1-carbothioyl)sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s carbothioyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-(4-Methylpiperidine-1-carbothioyl)sulfanylacetic acid can be compared with other similar compounds, such as:
2-(4-Methylpiperidine-1-carbothioyl)acetic acid: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
2-(4-Methylpiperidine-1-carbothioyl)propionic acid: Contains a propionic acid moiety instead of acetic acid, potentially altering its physical and chemical properties.
2-(4-Methylpiperidine-1-carbothioyl)butanoic acid: The butanoic acid moiety may affect its solubility and interaction with biological targets. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S2/c1-7-2-4-10(5-3-7)9(13)14-6-8(11)12/h7H,2-6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKCSHLBGKNDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368936 | |
Record name | 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6499-12-3 | |
Record name | 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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